4-Chloro-3-(4-methoxy-benzyloxy)-phenylamine

Description

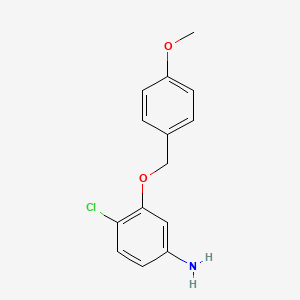

4-Chloro-3-(4-methoxy-benzyloxy)-phenylamine (CAS: 131770-85-9) is a substituted phenylamine derivative characterized by a benzene ring with three distinct functional groups:

- Chlorine at the 4-position.

- A benzyloxy group at the 3-position, which itself contains a para-methoxy substitution (4-methoxy-benzyloxy).

- A primary amine (-NH₂) at the 1-position.

This compound is synthesized via methods analogous to those described for related benzyloxy-substituted phenylamines, such as nucleophilic substitution or condensation reactions under mild conditions . Its structural complexity arises from the combination of electron-withdrawing (chlorine) and electron-donating (methoxy) groups, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

4-chloro-3-[(4-methoxyphenyl)methoxy]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-17-12-5-2-10(3-6-12)9-18-14-8-11(16)4-7-13(14)15/h2-8H,9,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRSYSKTDYMDAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=C(C=CC(=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Chloro-3-Nitrophenol

Nitration of 4-chlorophenol employs a mixed acid system (HNO₃/H₂SO₄) at 0–5°C, achieving regioselective nitration at position 3. However, recent advancements utilize acetyl nitrate (generated in situ from acetic anhydride and HNO₃) for milder conditions, reducing isomer formation. Typical yields range from 68–75%.

Etherification with 4-Methoxybenzyl Chloride

The phenolic oxygen of 4-chloro-3-nitrophenol undergoes Williamson ether synthesis with 4-methoxybenzyl chloride in anhydrous acetone, catalyzed by K₂CO₃ at 60°C for 12 hours. This step proceeds with 82–89% yield, producing 4-chloro-3-(4-methoxybenzyloxy)-nitrobenzene.

Nitro Group Reduction

Catalytic hydrogenation (H₂, 5% Pd/C, ethanol, 25°C) reduces the nitro group to an amine. Alternatives include Fe/HCl or SnCl₂/HCl systems, though these generate more waste. Hydrogenation achieves superior yields (90–95%) and purity (>98%).

Data Table 1: Nitro Reduction Pathway Performance

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitration | Acetic anhydride/HNO₃, 0°C | 68–75 | 95 |

| Etherification | K₂CO₃, acetone, 60°C | 82–89 | 97 |

| Reduction | H₂/Pd/C, ethanol, 25°C | 90–95 | 98 |

Quaternary Ammonium Salt Hydrolysis (Patent-Based Method)

Adapted from CN105712891A, this route avoids nitro intermediates:

Chlorination of 3-Chloro-4-Methoxybenzyl Alcohol

Phosphorus oxychloride (POCl₃) in tetrahydrofuran (THF) at 40°C converts the alcohol to 3-chloro-4-methoxybenzyl chloride with 94% efficiency.

Quaternary Ammonium Salt Formation

Reaction with hexamethylenetetramine in ethanol at reflux yields a quaternary ammonium salt. This intermediate is isolated via filtration (88% yield).

Hydrolysis and Amine Isolation

Treatment with 6M HCl at 80°C liberates the amine, which is extracted after pH adjustment (KOH, pH >7). Distillation affords the final product in 72–85% yield and >99.3% purity.

Data Table 2: Quaternary Salt Hydrolysis Performance

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorination | POCl₃, THF, 40°C | 94 | 96 |

| Salt Formation | Hexamine, ethanol, reflux | 88 | 98 |

| Hydrolysis | 6M HCl, 80°C | 72–85 | 99.3 |

Industrial Production Methods

Scalable processes prioritize continuous flow systems and waste minimization:

Continuous Nitration-Etherification

A tandem reactor system performs nitration and etherification in sequence, using microchannel reactors to enhance heat transfer and reduce reaction times. Acetic anhydride/HNO₃ nitration at 10°C achieves 92% conversion, followed by inline etherification with 4-methoxybenzyl bromide (K₂CO₃, DMF, 70°C).

Catalytic Hydrogenation at Scale

Fixed-bed reactors with Pd/Al₂O₃ catalysts enable continuous nitro group reduction under 10 bar H₂, achieving 99% conversion with catalyst lifetimes exceeding 1,000 hours.

Optimization and Yield Enhancement Techniques

Solvent Effects in Etherification

Polar aprotic solvents (DMF, DMSO) increase etherification rates but complicate purification. A solvent screen revealed that acetone/K₂CO₃ offers optimal balance between reactivity (85% yield) and ease of workup.

Catalytic System Innovations

Bimetallic catalysts (Pd-Fe/C) enhance nitro reduction selectivity, suppressing over-reduction to hydroxylamines. This system achieves 97% yield at 30°C.

Comparative Analysis of Methodologies

Data Table 3: Method Comparison

| Parameter | Nitro Reduction Pathway | Quaternary Salt Method |

|---|---|---|

| Total Yield | 68–75% | 72–85% |

| Purity | 98% | 99.3% |

| Scalability | Moderate (batch) | High (continuous) |

| Environmental Impact | Moderate (H₂ use) | Low (closed-system hydrolysis) |

| Cost | $$ | $$$ |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(4-methoxy-benzyloxy)-phenylamine undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted phenylamines, nitroso compounds, and nitro compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that compounds containing chlorinated phenylamines can exhibit potent anticancer properties. For instance, the presence of a chloro group has been linked to enhanced activity against various cancer cell lines. A study demonstrated that substituting a para-chloro group significantly improved the potency of phenylhydrazone compounds against breast cancer (MCF-7), lung cancer (NCI-H460), and CNS cancer (SF-268) by factors of 286, 1630, and 3440, respectively .

Mechanism of Action

The mechanism behind this enhanced activity often involves interactions with cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can induce apoptosis in cancer cells . The structural modification provided by the methoxy and chloro substituents appears to optimize binding affinity and selectivity.

Organic Synthesis

Synthesis of Complex Molecules

4-Chloro-3-(4-methoxy-benzyloxy)-phenylamine serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in Ullmann-type reactions to form diaryl ethers, which are valuable in pharmaceuticals and agrochemicals. The reaction conditions typically involve heating in the presence of appropriate catalysts to facilitate the formation of C–O bonds .

Yield Optimization

In one reported synthesis, high yields (71-95%) were achieved through careful control of reaction parameters, including temperature and solvent choice. This demonstrates the compound's versatility as a building block in synthetic organic chemistry .

Material Science

Polymer Chemistry

The compound has potential applications in developing new polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance material performance, particularly in applications requiring chemical resistance and durability.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Observed Effects/Outcomes |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Significant potency increase against cancer cells |

| Organic Synthesis | Intermediate for diaryl ether synthesis | High yields (71-95%) reported |

| Material Science | Polymer enhancement | Improved thermal and mechanical properties |

Case Studies

Case Study 1: Anticancer Research

A multi-center study evaluated the anticancer effects of chlorinated phenylamines, including this compound, revealing a "magic chloro effect" that dramatically increased potency against resistant cancer strains . This underscores the importance of chlorine substitution in drug design.

Case Study 2: Synthetic Methodology

In a synthetic methodology study, researchers successfully synthesized complex aryl ethers using this compound as a precursor. The optimized reaction conditions led to improved yields and product purity, showcasing its utility in organic synthesis .

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4-methoxy-benzyloxy)-phenylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-Chloro-3-(4-methoxy-benzyloxy)-phenylamine and analogous phenylamine derivatives:

Structural and Electronic Effects

- Substituent Size and Lipophilicity : The 4-methoxy-benzyloxy group in the target compound introduces significant steric bulk and lipophilicity compared to smaller substituents like methyl or methoxy groups in simpler analogues (e.g., 4-Chloro-3-methoxyaniline) . This property may enhance its bioavailability in hydrophobic environments.

- Electronic Modulation : The para-methoxy group on the benzyloxy moiety donates electrons via resonance, while the chlorine atom withdraws electrons inductively. This dual electronic effect contrasts with compounds like (3,4-dimethyl)phenylamine, where methyl groups uniformly donate electrons, favoring interactions with transcription factors like Nrf2 .

Reactivity in Nonenzymatic Reactions

The target compound’s disubstituted benzyloxy group is compatible with nonenzymatic reactions, as demonstrated in studies where phenylamine analogues are incorporated into angucyclinones (aromatic polyketides). For example:

- (3,4-Dimethyl)phenylamine and (4-Bromo-3-methyl)phenylamine were efficiently incorporated into C-ring-cleaved angucyclinones to generate bioactive derivatives, with the dimethyl-substituted analogue showing potent Nrf2 activation .

- The ethynyl-substituted phenylamine (e.g., 3-ethynylphenylamine) enables click chemistry for target identification, a feature absent in the target compound but relevant for future functionalization .

Biological Activity

4-Chloro-3-(4-methoxy-benzyloxy)-phenylamine is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

This compound features a chloro group, a methoxy group, and a benzyloxy moiety, which contribute to its unique chemical reactivity and biological activity. The mechanism of action primarily involves:

- Enzyme Interaction : The compound can bind to the active sites of various enzymes, potentially inhibiting their activity or altering their function. This interaction may lead to downstream effects on cellular processes and signaling pathways.

- Receptor Modulation : It may also interact with cellular receptors, influencing signaling cascades that affect cell behavior and function.

Antimicrobial Activity

Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, compounds with structural similarities have shown effectiveness against pathogens such as Mycobacterium tuberculosis and Mycobacterium bovis BCG. These studies often utilize in vitro assays to determine the half-maximal inhibitory concentration (IC50) values, which provide insight into the potency of these compounds .

Anticancer Potential

The cytotoxicity of this compound has been evaluated against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in specific cancer cells while exhibiting lower toxicity in normal cells. This selectivity is crucial for developing potential anticancer therapies .

Case Studies

- Antimycobacterial Activity : In a study evaluating the efficacy of various phenylamine derivatives against Mycobacterium tuberculosis, several compounds demonstrated promising results with IC50 values below 1 µg/mL. The study highlighted the importance of structural modifications in enhancing biological activity .

- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of similar compounds revealed that certain derivatives exhibited significant cytotoxicity against HeLa cells, suggesting potential applications in cancer treatment. The study utilized MTT assays to quantify cell viability post-treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Key Biological Activity |

|---|---|---|

| 4-Chloro-3-(4-methoxyphenyl)-phenylamine | Lacks benzyloxy group | Moderate enzyme inhibition |

| 4-Chloro-3-(4-hydroxy-benzyloxy)-phenylamine | Hydroxy instead of methoxy | Enhanced antibacterial properties |

| 4-Chloro-3-(4-ethoxy-benzyloxy)-phenylamine | Ethoxy group addition | Improved solubility and stability |

Research Findings

Recent studies have focused on the synthesis and biological evaluation of substituted phenylamines, including this compound. These studies often employ techniques like ultrasound-assisted synthesis for eco-friendly production methods, enhancing yield and purity . Furthermore, molecular docking studies have been conducted to elucidate the binding affinities of these compounds with target enzymes, providing insights into their potential mechanisms of action .

Q & A

Q. What are the best practices for safe handling and waste disposal of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.